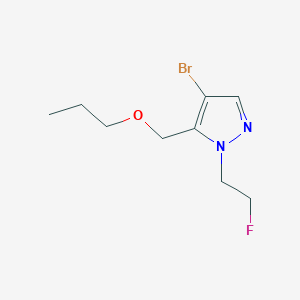
(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H19N5O3 and its molecular weight is 425.448. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Quinazoline Derivatives : The solvent- and catalyst-free synthesis of dihydroquinazolines demonstrates an environmentally friendly approach to obtaining 2,4-disubstituted-1,2-dihydroquinazolines using urea as a benign ammonia source under microwave irradiation, highlighting the efficiency and environmental benefits of this synthetic route (Sarma & Prajapati, 2011).
Crystal Structure Analysis : The crystal structure of 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one and its transition metal complexes provides insight into the tridentate behavior of ligands and their interactions with metals, offering a foundation for the design of metal-based drugs and catalysts (Gudasi et al., 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-cyanobenzaldehyde with 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of urea.", "Starting Materials": [ "2-cyanobenzaldehyde", "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Urea" ], "Reaction": [ "Step 1: Condensation of 2-cyanobenzaldehyde with 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or DMF to form (E)-3-(2-cyanophenyl)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 2: Isolation of the product by filtration and washing with a suitable solvent like ethanol or water.", "Step 3: Addition of urea to the isolated product in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or DMF to form (E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Isolation of the final product by filtration and washing with a suitable solvent like ethanol or water." ] } | |
Número CAS |
942002-01-9 |
Nombre del producto |
(E)-1-(2-cyanophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Fórmula molecular |
C24H19N5O3 |
Peso molecular |
425.448 |
Nombre IUPAC |
1-(2-cyanophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-9-6-7-16(13-18)15-29-22(19-10-3-5-12-21(19)27-24(29)31)28-23(30)26-20-11-4-2-8-17(20)14-25/h2-13H,15H2,1H3,(H2,26,28,30) |
Clave InChI |
AAYVLEHMUZZWES-XAYXJRQQSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)
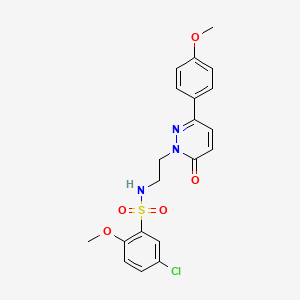
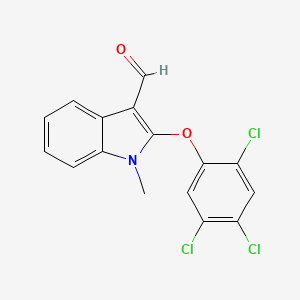
![Methyl 2-(1-oxaspiro[2.5]octan-6-yl)acetate](/img/structure/B2928117.png)
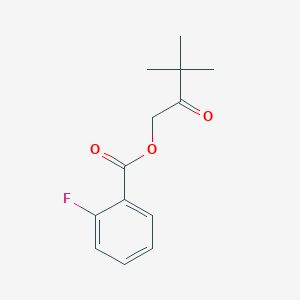
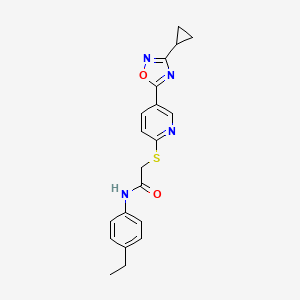
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2928121.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2928123.png)
![N-[(3-Chlorophenyl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2928126.png)
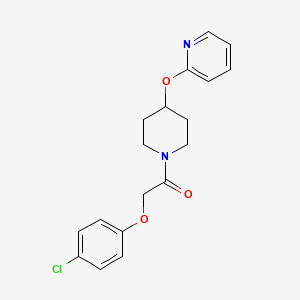
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2928128.png)
![3,4-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2928129.png)
